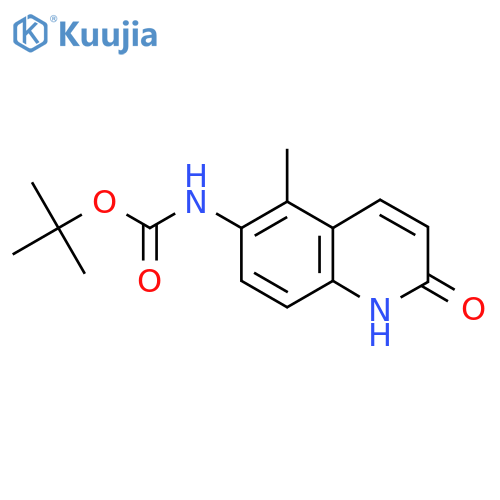Cas no 2413904-39-7 (tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate)

2413904-39-7 structure
商品名:tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-26664775
- 2413904-39-7
- tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate
-
- インチ: 1S/C15H18N2O3/c1-9-10-5-8-13(18)16-12(10)7-6-11(9)17-14(19)20-15(2,3)4/h5-8H,1-4H3,(H,16,18)(H,17,19)
- InChIKey: FUOSTMMDYVBMLB-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC2=C(C=CC(N2)=O)C=1C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 274.13174244g/mol
- どういたいしつりょう: 274.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 67.4Ų
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26664775-10.0g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 10.0g |
$4236.0 | 2025-03-20 | |
| Enamine | EN300-26664775-0.1g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 0.1g |
$867.0 | 2025-03-20 | |
| Enamine | EN300-26664775-0.25g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 0.25g |
$906.0 | 2025-03-20 | |
| Enamine | EN300-26664775-0.05g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 0.05g |
$827.0 | 2025-03-20 | |
| Enamine | EN300-26664775-1g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 1g |
$986.0 | 2023-09-12 | ||
| Enamine | EN300-26664775-0.5g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 0.5g |
$946.0 | 2025-03-20 | |
| Enamine | EN300-26664775-1.0g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 1.0g |
$986.0 | 2025-03-20 | |
| Enamine | EN300-26664775-10g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 10g |
$4236.0 | 2023-09-12 | ||
| Enamine | EN300-26664775-2.5g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 2.5g |
$1931.0 | 2025-03-20 | |
| Enamine | EN300-26664775-5.0g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 5.0g |
$2858.0 | 2025-03-20 |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate 関連文献
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
2413904-39-7 (tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate) 関連製品
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
